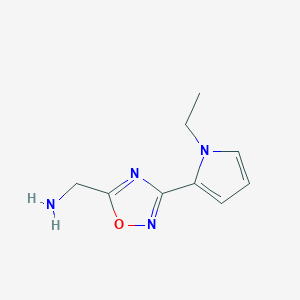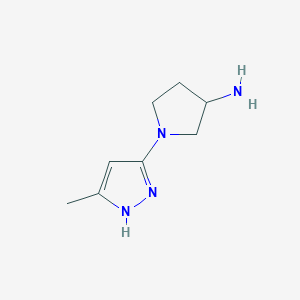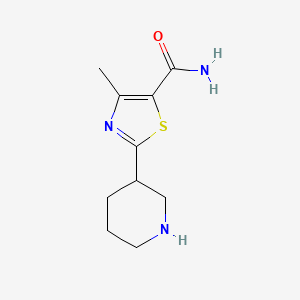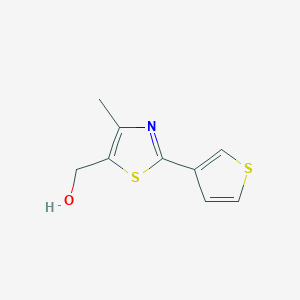
5-(4-アミノピペリジン-1-イル)ピリダジン-3-オール
説明
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的調査
ピリダジンおよびピリダジノン誘導体は、"5-(4-アミノピペリジン-1-イル)ピリダジン-3-オール" などの化合物を含み、幅広い薬理学的活性を示しています。 これらの活性には、抗菌活性、抗うつ活性、降圧活性、抗がん活性、抗血小板活性、抗潰瘍活性、除草活性、および摂食阻害活性などがあります .
心臓治療
特定のピリダジノン誘導体は、うっ血性心不全 (CHF) の治療のための強力な強心剤として開発されており、心臓治療における潜在的な用途を示唆しています .
がん研究
ピリダジノンの構造モチーフは、EGFR/HER2 キナーゼの二重阻害剤に見られ、これはがん治療における重要な標的です。 これは、"5-(4-アミノピペリジン-1-イル)ピリダジン-3-オール" がその抗がん特性について検討できる可能性があることを示唆しています .
神経疾患
一部のピリダジン誘導体の抗うつ活性から、神経疾患の研究や、うつ病などの疾患に対する新しい治療法の開発の可能性があります .
抗炎症用途
これらの化合物の抗血小板活性および抗潰瘍活性は、炎症が重要な役割を果たす疾患において、特に抗炎症用途について調査できる可能性を示唆しています .
農業化学
除草活性と摂食阻害活性は、これらの化合物が、新しい殺虫剤や成長調整剤の開発に使用できる農薬化学における用途を示唆しています .
酵素阻害
一部のピリダジノン誘導体は、血小板凝集に重要なカルシウムイオン流入を阻害することが知られています。 これは、酵素阻害メカニズムの研究における潜在的な研究用途を示唆しています .
キナーゼ阻害研究
"5-(4-アミノピペリジン-1-イル)ピリダジン-3-オール" の構造は、PKB などのキナーゼに対する ATP 競合阻害剤として使用されてきた化合物と類似しており、キナーゼ阻害研究における潜在的な用途を示唆しています .
生物学的に活性なピリダジンおよびピリダジノン誘導体: レビュー ピロロトリアジン二重 EGFR/HER2 キナーゼ阻害剤 4-アミノ-1-(7H-ピロロ[2,3-d]ピリミジン-4-イル)ピペリジン-4-アミンの発見 ピリダジノン: 薬理フォアの重要な要素
作用機序
Target of Action
Pyridazinone derivatives, which include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3 (2h)-pyridazinone derivatives substituted at position 5, which could include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to be a potent and orally bioavailable inhibitor of protein kinase b (pkb), suggesting potential bioavailability .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, thereby affecting various signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its diverse biological effects .
Cellular Effects
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PDE enzymes can alter the signaling pathways mediated by cyclic nucleotides, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, such as PDEs, by binding to their active sites and altering their catalytic activity . This inhibition can result in increased levels of cyclic nucleotides, which in turn modulate downstream signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, exhibit varying degrees of stability under different conditions . The degradation products of the compound may also have distinct biological activities, which can contribute to its overall effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Additionally, the localization and accumulation of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNAXKDERNFCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473064.png)


![2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473068.png)
![tert-butyl 5-(6-(thiophen-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473069.png)
![methyl 5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473071.png)
![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![methyl 2-benzyl-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473073.png)
